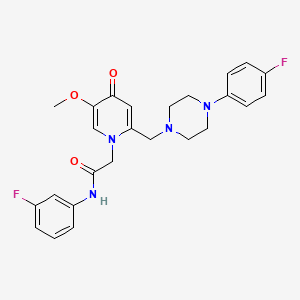
N-(3-fluorophenyl)-2-(2-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-fluorophenyl)-2-(2-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)acetamide is a useful research compound. Its molecular formula is C25H26F2N4O3 and its molecular weight is 468.505. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(3-fluorophenyl)-2-(2-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the context of neuropharmacology and oncology. This article aims to synthesize current research findings regarding the biological activity of this compound, including its mechanism of action, pharmacological effects, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a piperazine moiety, which is often associated with diverse biological activities. The presence of fluorine atoms in its structure enhances lipophilicity and may influence receptor interactions.
Molecular Formula: C22H24F2N4O2
Molecular Weight: 404.45 g/mol
Research indicates that compounds similar to this compound often act as inhibitors of various kinases, including glycogen synthase kinase 3 beta (GSK-3β), which plays a crucial role in numerous signaling pathways related to cell growth and survival .
Inhibition of GSK-3β
GSK-3β is implicated in several diseases, including Alzheimer's disease and various cancers. In vitro studies have demonstrated that related compounds can inhibit GSK-3β activity, leading to increased levels of phosphorylated GSK-3, which correlates with reduced cell apoptosis and enhanced neuroprotection in neuronal cell lines .
Anticancer Properties
The compound's structure suggests potential anticancer activity. Studies have shown that derivatives containing piperazine can induce apoptosis in cancer cells through modulation of signaling pathways associated with cell proliferation and survival .
Neuroprotective Effects
This compound has been evaluated for neuroprotective effects against oxidative stress. In cellular models, it has been found to significantly decrease neurotoxicity induced by hydrogen peroxide, suggesting its potential use in neurodegenerative disorders .
Case Studies and Research Findings
- In Vitro Studies : A study involving SH-SY5Y neuronal cells treated with the compound showed a significant reduction in cell death when exposed to oxidative stressors. The effective concentration was determined to be around 5 µM, where the compound exhibited protective effects without affecting cell viability .
- Kinase Selectivity : The selectivity profile for related compounds indicates that they exhibit minimal off-target effects on other kinases at concentrations effective for GSK-3β inhibition. This selectivity is crucial for reducing side effects in therapeutic applications .
Data Table: Summary of Biological Activities
属性
IUPAC Name |
N-(3-fluorophenyl)-2-[2-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-5-methoxy-4-oxopyridin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26F2N4O3/c1-34-24-16-31(17-25(33)28-20-4-2-3-19(27)13-20)22(14-23(24)32)15-29-9-11-30(12-10-29)21-7-5-18(26)6-8-21/h2-8,13-14,16H,9-12,15,17H2,1H3,(H,28,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWXCNYSHSUWIHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN(C(=CC1=O)CN2CCN(CC2)C3=CC=C(C=C3)F)CC(=O)NC4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26F2N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













